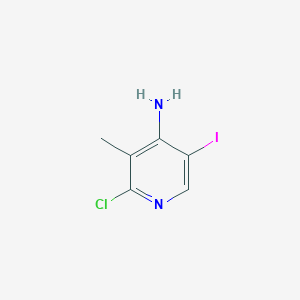

2-Chloro-5-iodo-3-methylpyridin-4-amine

Description

2-Chloro-5-iodo-3-methylpyridin-4-amine is a halogenated pyridine derivative featuring a chloro group at position 2, an iodo group at position 5, a methyl group at position 3, and an amine group at position 2. Its molecular formula is C₆H₆ClIN₂, with a molecular weight of 288.48 g/mol. The presence of iodine introduces significant steric and electronic effects, making it distinct from non-halogenated or mono-halogenated pyridines. This compound is of interest in medicinal chemistry, particularly in drug development, where halogen atoms often enhance binding affinity or metabolic stability .

Properties

Molecular Formula |

C6H6ClIN2 |

|---|---|

Molecular Weight |

268.48 g/mol |

IUPAC Name |

2-chloro-5-iodo-3-methylpyridin-4-amine |

InChI |

InChI=1S/C6H6ClIN2/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3,(H2,9,10) |

InChI Key |

IQQQOHOIJPWRDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CN=C1Cl)I)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

The following pyridine-based analogs share functional group similarities but differ in substituent positions or types:

Key Observations :

- Iodine Position : The target compound’s iodine at position 5 distinguishes it from analogs like 5-Chloro-3-iodopyridin-2-amine (iodine at position 3) and 2-Chloro-4-iodo-3-methylpyridine (iodine at position 4). Iodine’s polarizability may influence halogen bonding in drug-receptor interactions .

- Methyl vs.

- Amine Group Placement : The amine at position 4 in the target compound contrasts with analogs like 2-Chloro-5-methylpyridin-3-amine (amine at position 3), altering electronic distribution and reactivity .

Pyrimidine-Based Analogs

Pyrimidine derivatives with similar substituents include:

Key Observations :

- Ring System Differences : Pyrimidines (6-membered ring with two nitrogen atoms) exhibit distinct electronic properties compared to pyridines (one nitrogen atom). This affects aromaticity and reactivity.

- Functional Groups : The methylsulfanyl group in 6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine introduces sulfur, which can participate in hydrophobic interactions or act as a leaving group .

Functional Group Impact on Properties

- Chlorine : Enhances electrophilicity, making the compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Amine Group : Provides a site for hydrogen bonding or salt formation, critical in drug-target interactions.

Q & A

Q. How do the halogen substituents in 2-Chloro-5-iodo-3-methylpyridin-4-amine influence its chemical reactivity and biological activity?

The chlorine and iodine substituents at positions 2 and 5 of the pyridine ring create distinct electronic and steric effects. Chlorine acts as an electron-withdrawing group, polarizing the ring and directing electrophilic substitutions, while iodine provides a heavy atom for potential crystallographic studies and enhances halogen-bonding interactions. The methyl group at position 3 further modulates steric hindrance, influencing regioselectivity in cross-coupling reactions. Structurally similar compounds (e.g., 2-Chloro-3-iodopyridin-4-amine) exhibit unique reactivity profiles due to halogen positioning, as shown in similarity indices (Table 1) .

Table 1: Structural analogs and similarity indices

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Chloro-5-iodo-pyridinamine | 0.75 | Chlorine and iodine substitutions |

| 4-Chloro-5-iodo-6-methylpyrimidine | 0.73 | Pyrimidine ring, methyl group |

| 3-Iodo-5-methylpyridin-2-amine | 0.78 | Iodine at position 3, methyl at 5 |

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and purity. For example, methyl protons appear as singlets near δ 2.3 ppm, while aromatic protons show splitting patterns dependent on halogen proximity .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] for CHClIN: calc. 268.94, observed 268.92) .

- X-ray Crystallography: Resolves steric effects and halogen bonding, as demonstrated for analogs like 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine (R factor = 0.034) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for introducing aryl groups to this compound?

The iodine at position 5 is highly reactive in Pd-catalyzed couplings. Key parameters:

Q. How can contradictions in bioactivity data between this compound and its analogs be resolved?

Contradictions often arise from subtle structural differences. For example:

- Iodine Position: 2-Chloro-3-iodopyridin-4-amine (bioactive in kinase assays) vs. 4-Chloro-3-iodopyridin-2-amine (inactive) highlights the critical role of halogen placement .

- Methyl Substitution: Replacing iodine with methyl (similarity index 0.66) reduces steric bulk, altering target binding . Methodological Approach:

- Compare IC values across analogs in standardized assays (e.g., enzyme inhibition).

- Use molecular docking to map halogen/methyl interactions with binding pockets .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Acute Toxicity Screening: Prioritize analogs with lower logP values (e.g., <3.0) to reduce lipid solubility and bioaccumulation .

- Metabolite Profiling: LC-MS identifies toxic metabolites (e.g., dehalogenated byproducts) .

- Structural Modifications: Replace chlorine with methoxy groups (e.g., 3-Iodo-4-methoxypyridin-2-amine) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.